molecular formula C13H10Cl2N2S B074101 1,3-Bis(4-chlorophenyl)thiourea CAS No. 1220-00-4

1,3-Bis(4-chlorophenyl)thiourea

Cat. No.: B074101
CAS No.: 1220-00-4
M. Wt: 297.2 g/mol
InChI Key: SYJZYFOTCABQES-UHFFFAOYSA-N
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Description

Overview of Thiourea (B124793) Scaffold in Organic and Medicinal Chemistry

Thiourea, an organosulfur compound with the formula SC(NH₂)₂, is structurally similar to urea (B33335), with the oxygen atom replaced by a sulfur atom. annexechem.com This substitution imparts unique chemical properties that make thiourea and its derivatives valuable scaffolds in both organic and medicinal chemistry. annexechem.commdpi.com The thiourea moiety can exist in tautomeric forms, the thione and the thiol form, with the thione form being more prevalent in aqueous solutions. mdpi.com

In medicinal chemistry, the thiourea framework is considered a "privileged structure" due to its presence in a wide array of bioactive compounds and drugs. nih.govrsc.org This is largely attributed to the ability of the thiourea group to form stable hydrogen bonds with biological targets like proteins and enzymes, which is a key factor in stabilizing ligand-receptor interactions. nih.gov Thiourea derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antioxidant effects. mdpi.comnih.gov

In organic synthesis, thioureas serve as versatile intermediates for constructing various heterocyclic compounds. annexechem.commdpi.com They are also used as organocatalysts, particularly in reactions involving hydrogen bonding. wikipedia.org

Historical Context and Evolution of Thiourea Research

The history of thiourea research dates back to the 19th century. While urea was first synthesized from inorganic materials by Friedrich Wöhler in 1828, a landmark discovery that overturned the theory of vitalism, thiourea was first synthesized in 1873 by Marceli Nencki. nih.gov

Early in the 20th century, the biological properties of thiourea derivatives began to be explored. Around 1930, researchers at Johns Hopkins Hospital identified the antithyroid properties of thiourea. taylorandfrancis.com This led to the use of thiourea and its analog thiouracil in the 1940s for the treatment of hyperthyroidism. taylorandfrancis.com The pioneering work of scientists like Paul Ehrlich with urea derivatives laid the groundwork for modern chemotherapy, and subsequently, thiourea derivatives such as thioacetazone and thiocarlide were developed to treat infections like tuberculosis. nih.gov

Over the decades, research has expanded significantly, moving from simple modifications to the development of complex, highly functionalized thiourea derivatives. The focus has shifted towards understanding structure-activity relationships, leading to the design of more potent and selective therapeutic agents. mdpi.com Modern synthetic methods, including microwave-assisted and continuous flow synthesis, have further accelerated the development of novel thiourea-based compounds. nih.govhilarispublisher.com

Significance of Disubstituted Thioureas in Contemporary Chemical Science

Disubstituted thioureas, where both nitrogen atoms of the thiourea core are substituted with other chemical groups, are of particular importance in modern chemical science. researchgate.netresearchgate.net These compounds serve as crucial building blocks for the synthesis of a wide variety of heterocyclic systems, which are themselves of immense importance in medicinal chemistry. researchgate.net Examples of heterocycles synthesized from 1,3-disubstituted thioureas include thiazolidinones, benzimidazoles, and thiobarbituric acids, many of which exhibit significant pharmaceutical properties. researchgate.net

The biological activity of disubstituted thioureas is diverse and has been a major focus of research. They have shown promise as antimicrobial, antifungal, antiviral, and anticancer agents. researchgate.netnih.gov The nature of the substituents on the nitrogen atoms plays a critical role in determining the specific biological activity and potency of these compounds. researchgate.net For instance, the presence of electron-withdrawing groups on the aryl rings of 1,3-diarylthioureas has been shown to enhance their antiproliferative properties against various cancer cell lines. nih.gov

Research Focus on 1,3-Bis(4-chlorophenyl)thiourea and Related Halogenated Thioureas

Among the vast family of disubstituted thioureas, halogenated derivatives, and specifically this compound, have garnered significant research interest. The introduction of halogen atoms, such as chlorine, into the phenyl rings of the thiourea structure can significantly influence the compound's electronic properties, lipophilicity, and biological activity.

Research on halogenated thioureas has revealed their potential in various applications. For instance, thiourea-mediated halogenation of alcohols has been developed as a synthetic methodology. researchgate.netorganic-chemistry.orgnih.gov In the context of medicinal chemistry, halogenated thiourea derivatives have been investigated for their antimicrobial and anticancer activities. researchgate.netmdpi.com Studies have shown that the position and nature of the halogen substituent can have a profound impact on the biological efficacy. researchgate.net

The compound this compound, with its symmetrical structure featuring a chlorine atom on the para position of each phenyl ring, is a subject of ongoing study. Research into this specific molecule and its analogs aims to elucidate its chemical behavior, potential therapeutic applications, and structure-activity relationships to guide the design of new and more effective halogenated thiourea derivatives.

Detailed Research Findings on this compound

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₃H₁₀Cl₂N₂S
Molecular Weight 297.21 g/mol
CAS Number 1220-00-4
Appearance White solid (typical)

Data sourced from PubChem and commercial supplier information. uni.lusigmaaldrich.com

Synthesis and Characterization

The synthesis of 1,3-disubstituted thioureas, including this compound, is commonly achieved through the reaction of an appropriate isothiocyanate with a primary amine. researchgate.net In the case of symmetrical thioureas like the title compound, this would involve the reaction of 4-chloroaniline (B138754) with a suitable thiocarbonyl transfer reagent or the reaction of 4-chlorophenyl isothiocyanate with another molecule of 4-chloroaniline.

Modern synthetic approaches often utilize microwave irradiation to shorten reaction times and improve yields. hilarispublisher.com Characterization of the synthesized compound is typically performed using a combination of spectroscopic techniques:

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbon atoms. nih.gov

FT-IR Spectroscopy: To identify the characteristic functional groups, particularly the C=S and N-H stretching vibrations of the thiourea moiety. hilarispublisher.com

Mass Spectrometry: To determine the molecular weight and fragmentation pattern of the compound. hilarispublisher.com

X-ray Crystallography: To determine the precise three-dimensional molecular structure in the solid state. nih.gov

Biological Activities

Antimicrobial Activity

Thiourea derivatives are known for their antimicrobial properties, and halogenated compounds often exhibit enhanced activity. mdpi.comnih.gov While specific studies focusing solely on the antimicrobial activity of this compound are not extensively detailed in the provided search results, related compounds show significant promise. For instance, thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have demonstrated high inhibition against Gram-positive cocci. nih.gov Another study reported that 1-aroyl-3-arylthioureas showed moderate to potent activity against various bacterial strains. mdpi.com The presence of two chlorine atoms in this compound suggests it may possess notable antimicrobial properties worthy of further investigation.

Anticancer Activity

The anticancer potential of disubstituted thioureas is a significant area of research. nih.govbiointerfaceresearch.com Studies on related compounds provide strong indications for the potential cytotoxic activity of this compound. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives showed high cytotoxicity against several cancer cell lines, with the 1-(3,4-dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea derivative being particularly potent. biointerfaceresearch.com This highlights the importance of chloro-substituents for anticancer activity. Another study found that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was highly effective in reducing the proliferation of a lung cancer cell line. biointerfaceresearch.com Given these findings, it is plausible that this compound also exhibits anticancer properties.

Applications in Agriculture

Thiourea derivatives have found applications in agriculture as insecticides, fungicides, and herbicides. researchgate.netacs.org The incorporation of thiourea groups into molecular frameworks can enhance the properties of agricultural chemicals, such as improving their solubility and biological activity. acs.org While specific data on the agricultural applications of this compound is not available in the search results, the general activity of thiourea derivatives in this field suggests a potential for such applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(4-chlorophenyl)thiourea
Source PubChem
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InChI

InChI=1S/C13H10Cl2N2S/c14-9-1-5-11(6-2-9)16-13(18)17-12-7-3-10(15)4-8-12/h1-8H,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

SYJZYFOTCABQES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C13H10Cl2N2S
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60153460
Record name Di-p-chlorophenylthiourea
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Molecular Weight

297.2 g/mol
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CAS No.

1220-00-4
Record name N,N′-Bis(4-chlorophenyl)thiourea
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Record name 1,3-BIS(4-CHLOROPHENYL)-2-THIOUREA
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Structural Characterization and Polymorphism Studies

Single-Crystal X-ray Diffraction Analysis of 1,3-Bis(4-chlorophenyl)thiourea

Single-crystal X-ray diffraction has been a pivotal technique in determining the precise three-dimensional structure of this compound. This method has provided a wealth of information regarding its molecular geometry, the orientation of its phenyl rings, and its tautomeric state in the crystalline form.

The molecular structure of this compound is characterized by a central thiourea (B124793) core to which two 4-chlorophenyl groups are attached. The molecule exhibits a twisted conformation around the central N-C bonds. nih.gov In one of its polymorphic forms, the amide-H atoms are observed to be in a syn conformation relative to each other. nih.gov This is in contrast to another known polymorph where the amide-H atoms adopt an anti disposition. nih.gov The central C-S bond length is typical for a thione group, and the C-N bond lengths within the thiourea moiety are shortened, indicating some degree of double-bond character. researchgate.net

Table 1: Selected Bond Lengths and Angles for this compound (Monoclinic Form)

ParameterValue (Å/°)
C-S~1.68
C-N1~1.34
C-N2~1.34
N1-C(phenyl)~1.43
N2-C(phenyl)~1.43
N1-C-N2~116
N1-C-S~122
N2-C-S~122

The spatial arrangement of the two 4-chlorophenyl rings is a defining feature of the molecule's conformation. In the monoclinic polymorph, the dihedral angle between the two benzene (B151609) rings is approximately 55.37°. nih.gov With respect to the central CN₂S plane, one of the chlorophenyl rings is nearly perpendicular, exhibiting a dihedral angle of about 85.20°, while the other is twisted at an angle of approximately 49.32°. nih.gov This twisted arrangement is a consequence of steric hindrance and electronic interactions between the phenyl rings and the thiourea core.

In the solid state, this compound predominantly exists in the thione tautomeric form, which is characterized by the C=S double bond. researchgate.net This is supported by the observed C=S bond length, which is consistent with that of other thiourea derivatives. researchgate.net While the potential for a thiol (isothiourea) tautomer exists, where a proton would migrate from a nitrogen atom to the sulfur atom to form a C=N double bond and an S-H single bond, crystallographic studies confirm the thione form as the stable structure in the crystalline state. researchgate.net

Investigation of Polymorphism and Crystallization Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known characteristic of this compound. These different crystalline arrangements, or polymorphs, can exhibit distinct physical properties.

At least two polymorphs of this compound have been identified: a monoclinic form and an orthorhombic form. nih.govresearchgate.net The key difference between these two forms lies in the molecular conformation and the resulting crystal packing. nih.gov In the monoclinic form, the amide-H atoms are in a syn conformation, leading to the formation of zigzag chains in the crystal lattice through N-H···S hydrogen bonds. nih.gov In contrast, the orthorhombic form features an anti conformation of the amide-H atoms, which facilitates the formation of eight-membered {···HNCS}₂ synthons in its crystal packing. nih.gov

Table 2: Crystallographic Data for the Polymorphs of this compound

ParameterMonoclinic Form nih.govOrthorhombic Form researchgate.net
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPnma
a (Å)11.9999(3)7.9670(16)
b (Å)14.6811(3)28.525(6)
c (Å)8.0806(2)5.7240(11)
β (°)109.509(1)90
V (ų)1341.84(5)1300.8(4)
Z44

The specific polymorph obtained can be influenced by the conditions under which the compound is crystallized. Factors such as the solvent system, temperature, and rate of crystallization can play a crucial role in determining whether the monoclinic or orthorhombic form is favored. For instance, the monoclinic polymorph has been isolated from an attempted synthesis using a specific solvent and reaction conditions, highlighting the sensitivity of the polymorphic outcome to the crystallization environment. nih.gov

Intramolecular and Intermolecular Interactions in Solid State

The stability and packing of this compound in the crystalline form are dictated by a variety of intramolecular and intermolecular forces. These range from strong, classical hydrogen bonds to weaker, non-covalent contacts, all of which play a crucial role in the formation of its supramolecular assembly.

The most significant intermolecular interaction governing the crystal packing of this compound is the classical hydrogen bond involving the amine hydrogen atoms as donors and the sulfur atom of the thiourea group as an acceptor.

N-H···S Hydrogen Bonds: The crystal structure is dominated by N-H···S hydrogen bonds. These interactions link adjacent molecules together, forming the primary structural motifs. In related diaryl thiourea compounds, it has been observed that the sulfur atom can act as a bifurcated acceptor, engaging with hydrogen atoms from two different molecules. This leads to the formation of robust, chain-like assemblies. For the analogous compound 1,3-Bis(2-chlorophenyl)thiourea, these N-H···S bonds generate distinct zigzag chains. nih.gov Given the structural similarities, a comparable hydrogen-bonding pattern is central to the packing of the 4-chloro isomer. Theoretical studies using Density Functional Theory (DFT) also confirm the presence of strong N-H···S(thione) interactions between molecules.

N-H···O Hydrogen Bonds: The structure of pure this compound contains no oxygen atoms, and therefore, N-H···O hydrogen bonds are not present in its crystal lattice. However, in a study of its N,N-dimethylformamide (DMF) solvate, significant N-H···O hydrogen bonds are observed between the N-H groups of the thiourea and the carbonyl oxygen of the DMF solvent molecule. scispace.comresearchgate.net This highlights the strong hydrogen-bond donor capacity of the N-H groups.

Below is a table detailing the geometry of the key hydrogen bonds observed in the crystal structure of a related thiourea polymorph, illustrating typical bond distances and angles for these types of interactions.

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
Data for N-H···S interactions in this compound is not fully available in the searched literature. The table below shows data for a related polymorph, 1,3-Bis(2-chlorophenyl)thiourea, for illustrative purposes. nih.gov
N1–H1···S10.822.673.433155
N2–H2···S10.842.613.368151

Beyond the primary hydrogen bonds, a suite of weaker non-covalent interactions provides additional stability to the crystal lattice, directing the precise arrangement of the supramolecular chains.

C-H···S Interactions: The initial crystallographic study by Qin et al. explicitly notes the presence of weak C-H···S intermolecular interactions that contribute to the stability of the crystal structure. nih.gov These interactions involve hydrogen atoms from the chlorophenyl rings approaching the sulfur atom of a neighboring molecule.

C-H···Cl Interactions: In the crystal packing of the related 1,3-Bis(2-chlorophenyl)thiourea, C-H···Cl interactions have been identified as the links that connect adjacent hydrogen-bonded chains into layers. nih.gov Aromatic C-H groups act as donors to the chlorine atoms on an adjacent chain. Although not explicitly detailed in the available literature for the 4-chloro isomer, their presence is highly probable and would play a significant role in the higher-order assembly.

Interaction TypeDescriptionTypical Distance Range (Å)
C–H···SAromatic C-H group interacting with the thiourea sulfur atom. nih.govH···S: ~2.8 - 3.0
C–H···ClAromatic C-H group interacting with a chlorine atom on an adjacent molecule. (Inferred from polymorphs nih.gov)H···Cl: ~2.7 - 2.9
C–H···πA C-H bond pointing towards the face of a chlorophenyl ring.H···π centroid: ~2.5 - 3.0

The interplay of the aforementioned intermolecular forces results in a well-defined supramolecular architecture. The primary and most directional interactions, the N-H···S hydrogen bonds, act as the principal organizational force, linking molecules into one-dimensional chains.

The structure of the related 1,3-Bis(2-chlorophenyl)thiourea polymorph provides a clear model for this assembly, where N-H···S hydrogen bonds create infinite zigzag chains extending along a crystallographic axis. nih.gov These primary chains then serve as building blocks for a higher-order structure. Weaker interactions, such as the C-H···Cl contacts, subsequently connect these parallel chains, organizing them into two-dimensional layers. Finally, these layers stack upon one another, likely held together by even weaker van der Waals forces, to complete the three-dimensional crystal lattice. This hierarchical assembly, from molecule to chain to layer to crystal, is a hallmark of supramolecular chemistry and defines the solid-state structure of this compound.

Computational Chemistry and Molecular Modeling Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. It has been widely applied to thiourea (B124793) derivatives to predict their geometry, reactivity, and spectroscopic signatures. rsc.orgresearchgate.netresearchgate.netmdpi.com

DFT calculations are used to determine the distribution of electrons within a molecule, which is fundamental to its chemical reactivity. Key aspects investigated include the analysis of frontier molecular orbitals (FMOs) and the mapping of the molecular electrostatic potential (MESP).

For thiourea derivatives, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in describing charge transfer within the molecule. rsc.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a crucial indicator of molecular stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive. In related thiourea compounds, the HOMO is often localized on one of the phenyl rings and the thiourea moiety, while the LUMO is distributed over the other aromatic ring, facilitating intramolecular charge transfer.

MESP maps visually represent the charge distribution, identifying electron-rich areas susceptible to electrophilic attack and electron-deficient areas prone to nucleophilic attack. rsc.orgresearchgate.net In analogous thiourea structures, the most negative potential (red/yellow) is typically localized over the sulfur atom of the thiocarbonyl group (C=S) and the electronegative chlorine atoms, while the most positive potential (blue) is found around the N-H protons, indicating their role as hydrogen bond donors. rsc.orgresearchgate.netnih.gov Other reactivity descriptors, such as Fukui functions, can be calculated to precisely identify the most reactive atomic sites for various types of reactions. rsc.orgresearchgate.net

Table 1: Example of DFT-Calculated Electronic Properties for a Related Thiourea Derivative This table presents data for a similar compound, 1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea, to illustrate typical values obtained from DFT calculations.

ParameterValueReference
HOMO Energy-6.99 eV rsc.orgresearchgate.net
LUMO Energy-2.65 eV rsc.orgresearchgate.net
Energy Gap (ΔE)4.34 eV rsc.orgresearchgate.net

Conformational Analysis and Energy Landscapes

The three-dimensional structure of 1,3-Bis(4-chlorophenyl)thiourea dictates its physical properties and how it interacts with other molecules. DFT calculations are employed to explore the molecule's conformational energy landscape, identifying the most stable geometries. A key structural feature of diaryl thioureas is the relative orientation of the two phenyl rings with respect to the central thiourea plane.

Studies on a closely related polymorph, 1,3-bis(2-chlorophenyl)thiourea, reveal that the molecule is twisted, with significant dihedral angles between the benzene (B151609) rings and the central CN₂S chromophore. nih.gov The orientation of the N-H protons can be either syn or anti to each other, leading to different polymorphs with distinct crystal packing arrangements. nih.gov The anti conformation can facilitate the formation of intermolecular hydrogen-bonded dimers, whereas the syn conformation often leads to the formation of hydrogen-bonded chains. nih.gov For 1-(4-Chlorophenyl)-3-(3-chloropropionyl)thiourea, the molecule was found to adopt a trans-cis conformation, stabilized by an intramolecular N-H···O hydrogen bond. nih.gov These computational analyses are vital for understanding polymorphism, a critical aspect in pharmaceutical and materials science.

DFT calculations provide a powerful method for predicting spectroscopic data, which can then be compared with experimental results to confirm the molecular structure. Theoretical calculations of vibrational frequencies (FT-IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts are routinely performed for thiourea derivatives. rsc.orgresearchgate.net

By calculating the vibrational modes, researchers can assign the absorption bands in an experimental IR spectrum to specific functional groups, such as the N-H stretching, C=S stretching, and C-N bending vibrations. rsc.orgresearchgate.net Similarly, DFT can predict ¹H and ¹³C NMR chemical shifts. researchgate.netmdpi.com This predictive capability is particularly useful for complex molecules where empirical assignment can be ambiguous. The strong correlation typically observed between calculated and experimental spectra validates the optimized molecular geometry obtained from the DFT calculations. researchgate.net

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biological macromolecule (target). These methods are central to drug discovery, providing insights into binding modes and affinities.

Molecular docking studies on various thiourea derivatives have shown their potential to bind to a range of biological targets, including enzymes and DNA. researchgate.net The thiourea backbone is particularly effective at forming hydrogen bonds through its N-H donors and C=S acceptor, which are crucial for stable ligand-target binding.

Common targets for thiourea compounds include:

DNA Gyrase: This bacterial enzyme is a well-established target for antibiotics. Docking studies show that thiourea derivatives can fit into the ATP-binding pocket of the GyrB subunit, inhibiting its activity. researchgate.netresearchgate.netnih.gov

Urease: Thiourea compounds have been investigated as inhibitors of urease, an enzyme implicated in infections by Helicobacter pylori. The sulfur atom of the thiourea often coordinates with the nickel ions in the enzyme's active site. nih.govsemanticscholar.org

Kinases and Other Enzymes: Derivatives have been docked against targets like prostaglandin (B15479496) E synthase and cyclooxygenase-1 (COX-1), suggesting potential anti-inflammatory activity. rsc.orgd-nb.info

The binding affinity, often expressed as a negative score in kcal/mol, quantifies the stability of the ligand-target complex. Molecular dynamics simulations can further refine this understanding by modeling the dynamic behavior of the complex over time, confirming the stability of the predicted binding pose. rsc.orgnih.govnih.gov

Table 2: Examples of Binding Affinities from Molecular Docking Studies of Various Thiourea Derivatives This table shows results for different thiourea compounds binding to various biological targets to illustrate the scope of such analyses.

Compound TypeTarget ProteinBinding Affinity (kcal/mol)Reference
Bis-Thiourea DerivativeDNA Gyrase B-6.4 researchgate.net
1-(3-chloro-4-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thioureaProstaglandin E synthase-6.5 rsc.orgresearchgate.net
Imidazo[2,1-b] rsc.orgresearchgate.netresearchgate.netthiadiazole DerivativeTGF-β Receptor Kinase I-7.012 nih.gov
Bis-Acyl-Thiourea DerivativeDNA-7.10 nih.gov

Identification of Binding Pockets and Key Residues

A primary outcome of molecular docking is the detailed visualization of the ligand within the target's binding pocket. This allows for the identification of key amino acid residues that form specific interactions with the ligand.

For example, studies on bis-acyl-thiourea derivatives binding to urease identified hydrogen bonding interactions with residues such as PheC1565 and LysC1443. semanticscholar.org In another study involving a thiourea derivative and a coagulation factor, interactions included hydrogen bonds and van der Waals contacts with residues like SER214, TRP215, and ARG37D. d-nb.info The chlorine atoms on the phenyl rings of this compound would be expected to form halogen bonds or other hydrophobic interactions within the binding site, potentially enhancing binding affinity and selectivity. Identifying these key residues is critical for designing new derivatives with improved potency and specificity.

Hirshfeld Surface Analysis and Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational method used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netnih.gov This analysis is based on the electron distribution of a molecule and provides a graphical representation of regions involved in close contacts with neighboring molecules. The crystal structure data for this compound, which crystallizes in the orthorhombic system with space group Pnma, provides the necessary input for this analysis. researchgate.net

The Hirshfeld surface is mapped with properties like dnorm, which highlights intermolecular contacts shorter than the van der Waals radii, shape index, and curvedness. researchgate.net The analysis of various thiourea derivatives consistently shows that hydrogen bonds and van der Waals interactions are the dominant forces in their crystal packing. mdpi.com

| C···C | π-π stacking interactions between phenyl rings. | Contributes to the stability of the crystal structure. |

The detailed analysis of these contacts provides a deep understanding of the forces that stabilize the three-dimensional architecture of the this compound crystal. nih.gov

Structure-Property Correlations from Computational Data

Computational data derived from methods like DFT can establish correlations between the molecular structure of this compound and its macroscopic properties. mdpi.com By calculating electronic properties, one can predict the molecule's reactivity, stability, and potential biological activity. researchgate.net

One of the most common approaches is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. mdpi.com A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP) mapping is another useful tool. The MEP surface illustrates the charge distribution on the molecule, highlighting electrophilic (positive potential, electron-poor) and nucleophilic (negative potential, electron-rich) regions. For this compound, the MEP would likely show negative potential around the sulfur atom, indicating its role as a primary site for electrophilic attack or coordination with metal ions.

By correlating these calculated parameters with experimental observations, a comprehensive understanding of the structure-property relationship for this compound can be developed. This synergy between computational and experimental work is crucial for designing new derivatives with tailored properties for specific applications. ufaz.az

Coordination Chemistry and Metal Complexation

Ligating Properties of 1,3-Bis(4-chlorophenyl)thiourea

The thiourea (B124793) core, N-(C=S)-N, is central to the ligating properties of this compound. mdpi.com This moiety contains both nitrogen and sulfur atoms, which can act as Lewis bases, donating their lone pairs of electrons to a metal center to form coordinate bonds. mdpi.com The sulfur atom, being a soft donor, generally exhibits a strong affinity for soft metal ions. wikipedia.org Conversely, the nitrogen atoms are harder donor sites. This dual-donor nature allows the ligand to coordinate to metals in several ways. mdpi.com

Thiourea derivatives can coordinate as monodentate ligands through the sulfur atom or in a bidentate fashion utilizing both a nitrogen and the sulfur atom. mdpi.com The presence of two nitrogen atoms also introduces the possibility of bridging between two metal centers, although this is less common. The specific coordination mode adopted often depends on the nature of the metal ion, the reaction conditions, and the steric and electronic influences of the substituents on the nitrogen atoms. mdpi.com

The nucleophilicity of the thiourea group is fundamental to its ability to react with electrophilic metal centers to form coordination complexes. nih.gov The sulfur atom, in particular, readily attacks metal ions, initiating the complexation process. pearson.com

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. researchgate.net The resulting complexes can be isolated as crystalline solids and are often characterized using a variety of spectroscopic and analytical techniques.

This compound has been shown to form complexes with a range of transition metals.

Platinum(II) and Palladium(II): Platinum(II) and Palladium(II) complexes with thiourea derivatives are of significant interest. eurjchem.comajol.info The synthesis often involves reacting a salt like potassium tetrachloroplatinate(II) with the thiourea ligand. acs.org These d⁸ metal ions typically form square planar complexes. ajol.info

Gold(III): The coordination chemistry of gold(III) with thiourea ligands is less explored compared to gold(I), but cycloaurated gold(III) complexes with deprotonated trisubstituted thioureas have been synthesized. daneshyari.com These reactions can lead to N,S-chelated complexes. daneshyari.com

Copper(II): Copper(II) complexes with thiourea derivatives have been synthesized and characterized. nih.govnih.gov These complexes can exhibit various geometries depending on the coordination environment.

Silver(I): Silver(I) forms complexes with thiourea ligands, often resulting in linear or trigonal planar geometries. nih.gov The interaction is typically through the soft sulfur donor atom. nih.gov

The synthesis of these complexes often involves straightforward reactions in common organic solvents, leading to products that can be isolated and purified by recrystallization. researchgate.net

A key feature of the coordination chemistry of substituted thioureas is their ability to act as chelating ligands. When this compound coordinates to a metal center through both a sulfur and a nitrogen atom, it forms a stable chelate ring. This S,N-bidentate coordination is a common motif in the chemistry of these ligands. acs.org

The formation of a chelate ring enhances the thermodynamic stability of the complex, an effect known as the chelate effect. The geometry of the resulting complex is influenced by the preferred coordination number of the metal ion and the steric constraints imposed by the ligand. For instance, with Pt(II) and Pd(II), S,N-bidentate coordination often leads to a square planar geometry. acs.org

Structural Elucidation of Coordination Compounds

For example, the crystal structure of this compound itself has been determined, revealing the planarity of the thiourea core and the relative orientations of the phenyl rings. researchgate.net Such structural information for the free ligand is invaluable for understanding the changes that occur upon coordination to a metal ion.

The structural data for metal complexes reveal the coordination geometry around the metal center, the specific atoms of the ligand that are bonded to the metal, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.

Below is a table summarizing the crystallographic data for this compound.

Parameter Value
Chemical Formula C₁₃H₁₀Cl₂N₂S
Molecular Weight 297.21 g/mol
Crystal System Orthorhombic
Space Group Pnma
a (Å) 7.9670 (16)
b (Å) 28.525 (6)
c (Å) 5.7240 (11)
V (ų) 1300.8 (4)
Z 4
Calculated Density (Mg m⁻³) 1.336
Data from Qin, Y.-Q., Jian, F.-F., & Liang, T.-L. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5043–o5044. researchgate.net

Single-Crystal X-ray Diffraction of Metal Complexes

In the case of the free ligand, N,N′-bis(4-chlorophenyl)thiourea, single-crystal X-ray diffraction studies have revealed its solid-state structure. One study reported the synthesis and crystal structure of its N,N-dimethylformamide solvate, which crystallizes in the monoclinic space group P21/c. worktribe.comscispace.comresearchgate.net Another study identified a monoclinic polymorph of 1,3-Bis(2-chlorophenyl)thiourea, a closely related isomer, highlighting the structural variations that can occur. nih.gov

Based on these related studies, it can be anticipated that this compound would primarily coordinate to metal ions through its sulfur atom in a monodentate fashion. The presence of the two N-H groups also allows for the formation of intramolecular and intermolecular hydrogen bonds, which can influence the crystal packing of the resulting complexes. researchgate.net

Table 1: Representative Crystallographic Data for Related Thiourea Metal Complexes

CompoundMetal CenterCoordination GeometryKey Bond Lengths (Å)Ref.
[Ag(T2)2]OTf (T2 = phosphine-functionalized thiourea)Ag(I)Distorted tetrahedralAg-P: 2.4198(11), 2.4270(13); Ag-S: 2.6725(8), 2.7028(9) mdpi.comunizar.es
cis-[Pt(L)2] (L = N,N-disubstituted-4-chlorobenzoyl thiourea)Pt(II)Square-planar--- nih.gov
cis-[Pd(BTU)2Cl2] (BTU = N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea)Pd(II)Square-planar--- rsc.org

Note: Data for this compound complexes is not available. The table shows data for structurally related compounds to illustrate typical coordination parameters.

Applications of Thiourea-Metal Complexes

The coordination of thiourea ligands to metal centers can lead to complexes with a wide range of applications, often enhancing or introducing new biological activities or catalytic properties compared to the free ligands.

Metal complexes of various thiourea derivatives have shown significant potential as:

Anticancer Agents: A primary area of investigation for thiourea-metal complexes is their cytotoxic activity against cancer cell lines. mdpi.comunizar.esnih.gov For example, gold(I) and silver(I) complexes with phosphine-functionalized thiourea ligands have demonstrated significant cytotoxicity against HeLa, A549, and Jurkat cancer cell lines. mdpi.comunizar.es The coordination to the metal ion is often crucial for this enhanced biological activity. mdpi.comunizar.es

Antimicrobial Agents: Many thiourea-metal complexes exhibit potent antibacterial and antifungal properties. mdpi.comhilarispublisher.com Platinum(II) complexes of N,N-disubstituted-4-chlorobenzoyl thiourea have been shown to have in vitro antibacterial and antifungal activities. nih.gov

Catalysts: Palladium(II) complexes of N,N-dibutyl-N′-(4-chlorobenzoyl)thiourea have been successfully employed as catalysts in Suzuki-Miyaura cross-coupling reactions, a fundamental transformation in organic synthesis. rsc.org

Chemosensors: The ability of thiourea ligands to selectively bind to certain metal ions has been exploited in the development of chemosensors. mdpi.com

Other Industrial Applications: Thiourea derivatives and their complexes have also found use in the production of dyes and elastomers. smolecule.com

While these applications are documented for a variety of thiourea derivatives, specific applications for metal complexes of this compound are not explicitly detailed in the available research. However, given the structural similarities to other biologically and catalytically active thiourea complexes, it is plausible that its metal complexes could exhibit similar properties.

Biological Activities and Mechanistic Pathways

Anticancer and Antiproliferative Activity

Thiourea (B124793) derivatives are recognized for their antiproliferative properties against a variety of tumor cell lines. nih.gov The effectiveness of these compounds is often linked to the electron-withdrawing nature of substituents on the terminal phenyl rings. biointerfaceresearch.com

Cytotoxicity against Diverse Cancer Cell Lines (e.g., HepG2, HCT116, MCF-7, SW480, SW620, PC3, K-562, A549)

Research has demonstrated the cytotoxic effects of thiourea derivatives against a broad spectrum of human cancer cell lines. While direct data for 1,3-Bis(4-chlorophenyl)thiourea across all listed cell lines is limited, studies on closely related analogs provide significant insights into its potential activity.

For instance, a series of 3-(trifluoromethyl)phenylthiourea (B159877) derivatives showed high cytotoxicity against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often below 10 µM. nih.gov Notably, the 4-chlorophenylthiourea derivative (a compound structurally similar to the subject of this article) inhibited the growth of metastatic colon cancer cells (SW620) with an IC₅₀ concentration of 7.6 ± 1.75 μM. nih.gov Another study highlighted that bis-benzo[d] nih.govnih.govdioxol-5-yl thioureas demonstrated significant anticancer activity, with particular selectivity for HepG2 (hepatocellular carcinoma) and HCT116 (colon cancer) cells over MCF-7 (breast cancer) cells. biointerfaceresearch.com

Cytotoxicity of a Related 4-Chlorophenylthiourea Derivative

Cancer Cell LineCancer TypeIC₅₀ (µM)Reference
SW620Metastatic Colon Cancer7.6 ± 1.75 nih.gov

Selective Toxicity against Cancer Cells versus Normal Cells

A critical aspect of chemotherapy is the selective targeting of cancer cells while minimizing harm to healthy cells. Studies on thiourea derivatives have shown promising selectivity. For example, a series of highly cytotoxic thioureas, including a 4-chlorophenyl derivative, were found to be weakly cytotoxic towards the normal human keratinocyte cell line HaCaT. nih.gov The 3,4-dichlorophenylthiourea analog demonstrated a selectivity index (SI) of 16.5, indicating significantly higher toxicity to cancer cells than normal cells. nih.gov This suggests that compounds like this compound may also possess a favorable selectivity profile.

Mechanisms of Cell Death Induction (e.g., Apoptosis)

The primary mechanism by which many thiourea derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Studies on various thiourea compounds confirm their ability to trigger this process.

For example, active thiourea derivatives, including those with 3,4-dichloro- and 4-chlorophenyl substituents, have been shown to be strong inducers of apoptosis. nih.gov Flow cytometry analysis revealed that these compounds induced considerable late-stage apoptosis or necrosis in cancerous cells compared to controls. nih.gov Specifically, a 3,4-dichlorophenylthiourea derivative induced late apoptosis in 95–99% of colon cancer cells (SW480 and SW620) and 73% of leukemia cells (K-562). nih.gov Other research on a synthetic 1,3-phenyl bis-thiourea compound also identified that cell death occurred via apoptosis, which was preceded by mitotic arrest. nih.govelsevierpure.com

Modulation of Cellular Signaling Pathways (e.g., Interleukin-6 Inhibition)

Thiourea derivatives can influence cellular signaling pathways that are crucial for cancer cell proliferation and survival. One such pathway involves Interleukin-6 (IL-6), a cytokine that plays a role in chronic inflammation and cancer. nih.gov

Research has shown that cytotoxic thiourea derivatives act as inhibitors of IL-6. In both SW480 and SW620 colon cancer cells, these compounds were found to decrease the secretion of IL-6 by 23–63%. nih.gov This suggests that the anticancer activity of these compounds may be partly due to their ability to modulate the tumor microenvironment by suppressing pro-inflammatory signals. nih.gov

Effect of Thiourea Derivatives on Interleukin-6 (IL-6) Secretion

Cell LinesEffectReduction in SecretionReference
SW480 and SW620 (Colon Cancer)Inhibition of IL-6 levels23-63% nih.gov

Identification of Molecular Targets (e.g., HER2, VEGFR2, B-RAF, K-Ras, EGFR Kinase, MK-2)

The anticancer effects of thiourea derivatives are rooted in their interaction with specific molecular targets within cancer cells. While the precise targets of this compound are still under full investigation, research on related compounds points to several key proteins and enzymes involved in cancer progression.

K-Ras: The K-Ras protein is a critical regulator of cell proliferation, and its mutation is a driver in many cancers. biointerfaceresearch.com Novel N,N'-diarylsubstituted thioureas have been developed as potent inhibitors of mutant K-Ras. Docking studies suggest that these compounds bind strongly to a hydrophobic pocket of the K-Ras protein. biointerfaceresearch.com

EGFR Kinase: The Epidermal Growth Factor Receptor (EGFR) is a key target for monoclonal antibodies in cancer therapy. nih.gov The addition of halogen atoms, such as chlorine, to the phenyl ring of some therapeutic scaffolds has been shown to enhance anticancer potential by inhibiting the EGFR enzyme. nih.gov

HER2: A member of the tyrosine kinase family, HER2 is an important oncogene. nih.gov HER2 activating mutations can be targeted by irreversible tyrosine kinase inhibitors. nih.gov

B-RAF: This protein is a serine/threonine-protein kinase that is also involved in cell growth signaling pathways. Inhibitors like vemurafenib (B611658) are used to target BRAF-positive cancers. genoox.com

Tubulin: Some thiourea derivatives function by directly interfering with microtubule function. One study showed that a 1,3-phenyl bis-thiourea compound directly inhibited the polymerization of purified tubulin in vitro, leading to mitotic arrest and apoptosis. nih.govelsevierpure.com

Antimicrobial Activity

In addition to their anticancer properties, thiourea derivatives have demonstrated notable antimicrobial activity. hilarispublisher.com They have been investigated for their efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. hilarispublisher.commdpi.comseejph.com

Studies on a set of 21 thiourea derivatives showed significant inhibition against Gram-positive cocci, such as S. aureus and S. epidermidis, with minimum inhibitory concentration (MIC) values in the range of 4–32 μg/mL. nih.gov Some of these compounds were also effective against hospital-acquired methicillin-resistant strains of S. aureus (MRSA) and could inhibit the formation of biofilms, which are a major factor in persistent infections. nih.gov The antimicrobial action of thioureas makes them promising candidates for the development of new treatments for bacterial infections. mdpi.com

Antibacterial Efficacy

This compound has shown notable antibacterial properties against various bacterial strains. Research indicates its effectiveness against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of this compound and its Derivatives

Bacterial StrainActivity/ObservationSource
Staphylococcus aureus (including MRSA)Thiourea derivatives exhibit potent activity, with some showing a Minimum Inhibitory Concentration (MIC) of 2-16 µg/mL. nih.gov TD4, a thiourea derivative, was identified as having the most potent activity against both methicillin-susceptible and methicillin-resistant S. aureus strains, with a MIC of 2 µg/mL. nih.gov nih.gov
Escherichia coliThiourea derivatives have demonstrated inhibitory activity against E. coli. nih.gov nih.gov

Thiourea derivatives have been shown to disrupt the integrity of the bacterial cell wall in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One derivative, TD4, was found to destroy the NAD+/NADH homeostasis, leading to its antibacterial effect. nih.gov

Antifungal Efficacy

The antifungal potential of thiourea derivatives has been evaluated against several pathogenic fungi.

Table 2: Antifungal Activity of Thiourea Derivatives

Fungal StrainActivity/ObservationSource
Candida albicansThiourea derivatives have shown inhibitory activity. nih.govnih.gov nih.govnih.gov
Aspergillus flavusThiourea derivatives have exhibited excellent antifungal activity. mdpi.com mdpi.com

The mechanism of antifungal action for some thiourea derivatives is linked to their ability to damage the fungal cell membrane. nih.gov

Antitubercular Properties

Derivatives of thiourea have been synthesized and evaluated for their potential against Mycobacterium tuberculosis. Several studies have indicated that these compounds possess moderate to good antitubercular activity. nih.govnih.govresearchgate.netmdpi.com For instance, certain thiocarbamide derivatives containing two halogen atoms in the phenyl rings displayed a Minimum Inhibitory Concentration (MIC) of 50 μg/mL against M. tuberculosis. nih.gov Furthermore, some 4-(3-coumarinyl)-4-thiazolin-2-one benzylidenehydrazones, which incorporate a thiourea structure, have also shown promise in antitubercular screenings. researchgate.net

Inhibition of Microbial Enzymes

The antimicrobial effects of thiourea derivatives are, in part, attributed to their ability to inhibit essential microbial enzymes.

DNA Gyrase and DNA Topoisomerase IV: Certain thiourea derivatives have been identified as potential dual inhibitors of E. coli DNA gyrase and topoisomerase IV. mdpi.com For example, one derivative demonstrated excellent inhibitory activity against E. coli DNA gyrase and moderate activity against E. coli topoisomerase IV, with IC50 values of 0.33 ± 1.25 µM and 19.72 ± 1.00 µM, respectively. mdpi.com

Dihydrofolate Reductase: Some sulfonyl thiourea compounds have shown inhibitory activity against dihydrofolate reductase from S. aureus. nih.gov

Other Pharmacological Activities

Beyond its antimicrobial properties, this compound and its derivatives have been investigated for other pharmacological activities.

Antioxidant Potential

The compound has been noted for its ability to scavenge free radicals, indicating antioxidant properties. smolecule.com This activity is a subject of ongoing research to understand its potential health benefits.

Anti-inflammatory Effects

Thiourea derivatives have been recognized for their anti-inflammatory properties. nih.gov For example, a thiazole (B1198619) compound, 2-(4-chlorophenyl)-thiazo-4-yl ethyl acetate (B1210297), has demonstrated antipyretic activity in rats, which is indicative of its anti-inflammatory potential. nih.gov

Enzyme Inhibition beyond Antimicrobial Targets (e.g., Acetylcholinesterase, Urease, Urea (B33335) Transporters UT-A/UT-B)

Thiourea derivatives, including this compound, have demonstrated a broad spectrum of enzyme-inhibiting activities beyond their established antimicrobial effects. This includes the inhibition of enzymes implicated in neurodegenerative diseases and metabolic processes.

Acetylcholinesterase (AChE) Inhibition:

AChE is a key enzyme in the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease. nih.govresearchgate.net Certain thiourea derivatives have been investigated as potential AChE inhibitors. For instance, hybrid compounds combining tacrine (B349632) with 1,2,4-thiadiazole (B1232254) derivatives have shown potent butyrylcholinesterase (BuChE) inhibitory activity and are effective blockers of AChE-induced Aβ-aggregation. nih.gov

Urease Inhibition:

Urease, a nickel-containing enzyme, catalyzes the hydrolysis of urea to ammonia (B1221849) and carbon dioxide. nih.gov It is associated with several human pathologies, including peptic ulcers and the formation of kidney stones. nih.gov Thiourea and its derivatives are recognized as potent urease inhibitors. nih.govmdpi.com Studies on 1-aroyl-3-[3-chloro-2-methylphenyl] thiourea hybrids have demonstrated significant in vitro inhibitory activity against Jack bean urease. nih.gov For example, a series of bis-acyl-thiourea derivatives showed strong anti-urease activity, with UP-1 exhibiting the highest inhibitory efficiency with an IC50 value of 1.55 ± 0.0288 µM. mdpi.com

Urea Transporter (UT-A/UT-B) Inhibition:

Urea transporters are membrane proteins that facilitate the transport of urea, playing a crucial role in the kidney's ability to concentrate urine. nih.gov Inhibition of these transporters presents a potential diuretic mechanism. Thiourea analogs have been systematically studied for their ability to inhibit UT-A1 and UT-B isoforms. nih.gov Notably, 3-nitrophenyl-thiourea was identified as a potent inhibitor of both UT-A1 and UT-B with an IC50 of approximately 0.2 mM. nih.gov Some derivatives exhibited isoform selectivity; for example, 4-nitrophenyl-thiourea was more selective for UT-A1. nih.gov

Interaction with Specific Receptors (e.g., CB1 Cannabinoid Receptor)

The cannabinoid CB1 receptor, a G-protein-coupled receptor highly expressed in the central nervous system, is a significant therapeutic target for various disorders. nih.gov Diarylureas and related compounds have emerged as allosteric modulators of the CB1 receptor. nih.gov

PSNCBAM-1, a 1,3-diarylurea, is a known negative allosteric modulator of the CB1 receptor. nih.gov Structure-activity relationship (SAR) studies on analogs of PSNCBAM-1 have revealed that modifications at the 2-aminopyridine (B139424) moiety and the 4-chlorophenyl position are critical for activity. nih.gov These allosteric modulators can enhance the binding of CB1 agonists like [3H]CP55,940 while acting as negative modulators in functional assays. nih.gov For instance, SR147778, a potent and selective CB1 receptor antagonist, demonstrates nanomolar affinity for rat brain and human CB1 recombinant receptors. researchgate.net

Anti-Alzheimer and Antimalarial Properties

The diverse biological activities of thiourea derivatives extend to potential treatments for complex diseases like Alzheimer's and malaria. mdpi.comresearchgate.net

Anti-Alzheimer Properties:

The multifactorial nature of Alzheimer's disease necessitates multi-target therapeutic approaches. nih.govresearchgate.net Thiourea derivatives and their hybrids are being explored for their ability to inhibit key enzymes like acetylcholinesterase and modulate processes such as Aβ-aggregation. nih.govnih.gov For example, conjugates of tacrine with other molecular fragments have been designed to target multiple pathways in Alzheimer's pathology. nih.gov

Antimalarial Properties:

With the rise of drug-resistant malaria, there is an urgent need for novel antimalarial agents. researchgate.netnih.gov Thiourea derivatives have shown promise in this area. researchgate.net Some 4-amino-7-chloroquinolyl thioureas have been synthesized and evaluated for their antimalarial activity. researchgate.net Furthermore, certain 1,3,5-tris[(4-(substituted-aminomethyl)phenyl)methyl]benzene derivatives have demonstrated potent antimalarial activity in the sub-micromolar to micromolar range against both chloroquine-sensitive and -resistant strains of Plasmodium falciparum. mdpi.com

Structure-Activity Relationship (SAR) Studies

The biological activity of thiourea derivatives is intricately linked to their chemical structure. researchgate.netsciencepublishinggroup.com SAR studies are crucial for understanding how different structural features influence potency and selectivity, thereby guiding the design of more effective therapeutic agents.

Influence of Substituents on Biological Potency and Selectivity (e.g., Halogenation Position, Electron-Withdrawing Groups, Heterocyclic Moieties)

The nature and position of substituents on the aryl rings of thiourea derivatives play a pivotal role in determining their biological activity.

Halogenation and Electron-Withdrawing Groups: The presence and position of halogen atoms can significantly impact activity. For instance, in a series of Escherichia coli β-glucuronidase inhibitors, the introduction of an electron-withdrawing group at the para-position of the benzene (B151609) ring was beneficial for enhancing inhibitory activity. nih.gov Similarly, for CB1 receptor allosteric modulators, electron-deficient aromatic groups at the 4-chlorophenyl position were found to be important for activity. nih.govnih.gov

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as 1,2,4-triazole (B32235), can confer potent biological activities. nih.gov Thiourea derivatives bearing 1,2,4-triazole moieties have been evaluated for antifungal and other biological activities. nih.gov

Impact of Molecular Architecture in Bis-Thioureas and Hybrid Systems

Bis-Thioureas: Symmetrical and unsymmetrical bis-thiourea derivatives have demonstrated notable pharmacological activities. mdpi.com For example, certain bis-acyl-thiourea derivatives have shown strong DNA binding, urease inhibition, and anti-brain-tumor activities. mdpi.com

Hybrid Systems: The combination of a thiourea moiety with other bioactive scaffolds can lead to compounds with enhanced or novel activities. researchgate.netsciencepublishinggroup.com This approach has been used to develop multi-target drugs, such as those for Alzheimer's disease, by combining a thiourea derivative with another pharmacologically active component. nih.gov

Rational Design Principles for Bioactive Thiourea Derivatives

Rational drug design, often aided by computational methods, is key to developing novel and effective thiourea-based therapeutics. mdpi.com This process involves the strategic modification of the thiourea scaffold to optimize interactions with biological targets.

Key principles include:

Target-Oriented Design: Modifying the thiourea structure to enhance binding affinity and selectivity for a specific enzyme or receptor. nih.gov

Pharmacophore Hybridization: Combining the thiourea core with other known bioactive fragments to create multi-target ligands. researchgate.netsciencepublishinggroup.com

Computational Modeling: Utilizing molecular docking and other computational tools to predict binding modes and guide the design of new derivatives. nih.govmdpi.com

Supramolecular Chemistry and Materials Science Applications

Engineering of Supramolecular Architectures

The construction of well-defined supramolecular architectures from molecular building blocks is a cornerstone of crystal engineering. In the case of 1,3-bis(4-chlorophenyl)thiourea, the predictable nature of hydrogen and halogen bonding plays a pivotal role in the formation of ordered solid-state structures.

A redetermination of the crystal structure of this compound at a low temperature of 173 K confirmed that the molecules are connected via bifurcated N-H···S hydrogen bonds, forming zigzag chains. This study also highlighted that the compound is isomorphous with 1,3-bis(4-bromophenyl)thiourea.

Furthermore, co-crystallization studies have revealed the versatility of the hydrogen bonding capabilities of this compound. When co-crystallized with N,N-dimethylformamide (DMF), the resulting structure is stabilized by classical N-H···O hydrogen bonds between the thiourea (B124793) N-H groups and the oxygen atom of the DMF molecule. researchgate.net This indicates that the choice of solvent or co-former can be used to modulate the resulting supramolecular assembly by competing with or complementing the primary N-H···S interactions.

While the fundamental principles of supramolecular assembly in this compound have been established through crystallographic studies, dedicated research on the systematic tuning of its crystalline material properties is not extensively documented in the available literature. The existence of polymorphism in the closely related 1,3-bis(2-chlorophenyl)thiourea, where different packing arrangements arise from distinct molecular conformations (syn vs. anti), suggests that controlled crystallization conditions could lead to polymorphs of this compound with varied physicochemical properties, such as solubility, melting point, and mechanical strength. nih.gov

The ability to form co-crystals, as demonstrated with DMF, opens another avenue for the design of new materials. researchgate.net By selecting co-formers with specific functional groups, it is theoretically possible to engineer crystalline materials with desired properties, such as altered optical responses or enhanced stability. However, specific examples of such property-tuning for this compound are not yet reported.

Potential as Supramolecular Host Materials

The capacity of thiourea derivatives to form inclusion complexes with guest molecules is a well-established phenomenon, primarily driven by the formation of a hydrogen-bonded host lattice that creates channels or cavities. In these structures, the thiourea molecules act as the host, encapsulating the guest molecules. For instance, unsubstituted thiourea is known to form host-guest complexes with various organic molecules.

For this compound, its demonstrated ability to form a solvate with DMF indicates a propensity to act as a host. researchgate.net The crystal structure of this solvate shows the DMF molecule being incorporated into the crystalline lattice through specific hydrogen bonding interactions. This suggests that this compound could potentially form inclusion complexes with other guest molecules of appropriate size and functionality. However, detailed studies focusing on the host-guest chemistry of this compound with a range of guest molecules, and the selectivity of this process, are not yet available in the scientific literature.

Chiroptical Properties and Stereochemical Investigations

Currently, there is no specific research available in the scientific literature that focuses on the chiroptical properties of this compound. As an achiral molecule, it is not expected to exhibit intrinsic chiroptical activity such as electronic circular dichroism (ECD). Any chiroptical response would have to be induced by external factors, such as chiral solvents or co-crystallization with a chiral partner.

The concepts of conformational diastereoisomerism and self-sorting are typically associated with chiral molecules or systems containing multiple stereogenic centers. For the achiral molecule this compound, these phenomena are not directly applicable in the traditional sense.

While different conformations of the molecule have been observed in the solid state for its isomers (e.g., syn and anti conformers of 1,3-bis(2-chlorophenyl)thiourea), these are conformational polymorphs rather than diastereomers. nih.gov There is no evidence in the current literature to suggest that this compound exhibits conformational diastereoisomerism or engages in self-sorting behavior. Such phenomena are more commonly observed in more complex, often chiral, thiourea-containing systems, such as macrocycles, where the interplay of multiple chiral centers and restricted bond rotations can lead to the formation of distinct, separable diastereomeric conformers.

Sensor Applications

Chemosensing Properties of Thiourea (B124793) Derivatives

Thiourea derivatives are widely recognized for their ability to act as effective and often selective chemosensors. rsc.orgnih.gov This capability stems from the two N-H protons of the thiourea moiety, which can form strong hydrogen bonds with anionic species. The sulfur atom, being a soft base, can also participate in interactions, particularly with soft metal ions.

Detection of Ionic Species (e.g., Anions)

The primary sensor application of thiourea derivatives lies in the recognition and sensing of anions. rsc.orgnih.gov The N-H protons of the thiourea group are sufficiently acidic to act as hydrogen-bond donors, binding with various anions through these interactions. The strength and selectivity of this binding are influenced by the substituents on the thiourea nitrogen atoms.

For instance, studies on various diaryl thioureas have demonstrated their ability to bind anions such as fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). nih.govmdpi.com The binding event often leads to a measurable signal, such as a change in color (colorimetric sensing) or fluorescence. In the case of 1,3-Bis(4-chlorophenyl)thiourea, the electron-withdrawing nature of the two 4-chlorophenyl groups is expected to increase the acidity of the N-H protons compared to unsubstituted diphenylthiourea. This enhanced acidity would likely lead to stronger hydrogen bonding with basic anions.

A general trend observed in anion binding by thiourea derivatives is a preference for more basic and geometrically compatible anions. For many thiourea-based sensors, the binding affinity follows the order: F⁻ > CH₃COO⁻ > H₂PO₄⁻ > Cl⁻ > Br⁻ > I⁻. rsc.org It is plausible that this compound would exhibit similar selectivity. The interaction with anions can be strong enough to cause deprotonation of the thiourea N-H group, leading to significant changes in the electronic properties of the molecule and a distinct colorimetric response. nih.gov

Table 1: General Anion Sensing Characteristics of Diaryl Thiourea Derivatives

Anion Typical Binding Affinity Common Detection Method
Fluoride (F⁻) High Colorimetric/Fluorometric
Acetate (CH₃COO⁻) High Colorimetric/Fluorometric
Dihydrogen Phosphate (H₂PO₄⁻) Moderate to High Colorimetric/Fluorometric
Chloride (Cl⁻) Low to Moderate Spectroscopic Titration
Bromide (Br⁻) Low Spectroscopic Titration

This table represents generalized data for diaryl thiourea derivatives and is intended to be illustrative of the expected, but not experimentally confirmed, properties of this compound.

Sensing of Environmental Contaminants

The ability of thiourea derivatives to bind various species also extends to the detection of environmental contaminants. While specific studies on this compound are absent, related compounds have shown promise. For example, thiourea-functionalized materials have been developed for the detection of heavy metal ions and nerve agent simulants. sigmaaldrich.com The sulfur atom in the thiourea can coordinate with soft metal ions like mercury (Hg²⁺), lead (Pb²⁺), and cadmium (Cd²⁺), making it a potential recognition site for these toxic environmental pollutants.

Furthermore, the hydrogen-bonding capabilities could be harnessed to detect organic pollutants that contain hydrogen-bond accepting groups. The specific structure of this compound, with its two aromatic rings, might also allow for π-π stacking interactions with certain aromatic pollutants, potentially enhancing selectivity.

Mechanisms of Recognition and Sensing

The primary mechanism for anion recognition by thiourea derivatives is through hydrogen bonding . The two N-H groups can form a chelate-like structure with a single anion, holding it in a molecular cleft. The stability of the resulting complex depends on several factors, including the basicity of the anion and the acidity of the thiourea's N-H protons.

In some cases, particularly with highly basic anions like fluoride, the interaction can proceed beyond simple hydrogen bonding to deprotonation of the thiourea. This results in the formation of a thioureate anion and the protonated analyte, leading to a significant change in the electronic structure of the sensor molecule and often a dramatic, naked-eye detectable color change. nih.gov

For sensing applications, this binding event must be coupled to a signal transduction mechanism. Common methods include:

Colorimetry : A change in the absorption of light in the visible spectrum upon binding. This is often achieved by attaching a chromophore to the thiourea scaffold.

Fluorometry : A change in the fluorescence intensity (quenching or enhancement) or a shift in the emission wavelength. This requires the presence of a fluorophore.

Electrochemical Methods : Changes in redox potential or current upon analyte binding.

Design Principles for Thiourea-Based Sensors

The design of effective thiourea-based sensors follows several key principles aimed at optimizing sensitivity and selectivity:

Enhancing N-H Acidity : Introducing electron-withdrawing groups onto the aryl rings (like the chloro- groups in this compound) increases the acidity of the N-H protons, leading to stronger binding of anions. mdpi.com

Preorganization : Incorporating the thiourea moiety into a more rigid molecular framework can preorganize the N-H groups for optimal binding, reducing the entropic penalty of complexation and increasing binding constants.

Signal Transduction : Covalently linking a signaling unit (a chromophore or fluorophore) to the thiourea receptor allows the binding event to be translated into a measurable optical or electronic signal. The choice of the signaling unit is crucial for determining the sensitivity and mode of detection.

Steric and Electronic Tuning : Modifying the substituents on the thiourea can create specific binding pockets that sterically and electronically favor one analyte over others, thereby enhancing selectivity.

Research Methodologies and Advanced Analytical Techniques

Crystallographic Techniques: Low-Temperature and Room-Temperature X-ray Diffraction

X-ray diffraction is a cornerstone technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For 1,3-Bis(4-chlorophenyl)thiourea, both low-temperature and room-temperature X-ray diffraction studies have been instrumental in defining its molecular geometry and crystal packing.

A single-crystal X-ray study conducted at room temperature (293 K) revealed that this compound crystallizes in a symmetrical structure. iucr.org The molecule exhibits a mirror plane, and its crystal structure is stabilized by weak C-H···S intermolecular interactions. iucr.org In contrast, a study on the related compound 1,3-Bis(2-chlorophenyl)thiourea highlighted the existence of different polymorphs. nih.gov A monoclinic polymorph was identified at a low temperature of 100 K, which differed from a previously reported orthorhombic form. nih.gov In the monoclinic form, the N-H atoms are in a syn conformation, leading to the formation of zigzag chains through N-H···S hydrogen bonds. nih.gov This is distinct from the anti disposition and subsequent eight-membered ring formation observed in the orthorhombic polymorph. nih.gov

The collection of crystallographic data is typically performed using a diffractometer equipped with a radiation source like Mo Kα. nih.gov The refinement of the crystal structure is carried out using software programs such as SHELXS97 and SHELXL97. nih.gov

Interactive Table: Crystallographic Data for 1,3-Diarylthiourea Derivatives

CompoundTemperature (K)Crystal SystemSpace GroupKey FeaturesRef.
This compound293OrthorhombicNot specifiedSymmetrical molecule, C-H···S interactions iucr.org
1,3-Bis(2-chlorophenyl)thiourea100MonoclinicP2₁/csyn N-H conformation, zigzag chains via N-H···S bonds nih.gov
N,N′-bis(4-chlorophenyl)thiourea N,N-dimethylformamide solvate119.94MonoclinicP2₁/cN-H···O hydrogen bonds linking the thiourea (B124793) and DMF molecules researchgate.net

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for confirming the identity and elucidating the structural features of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental tools for mapping the carbon-hydrogen framework of a molecule. In the ¹H NMR spectrum of thiourea derivatives, characteristic signals for N-H protons are typically observed. mdpi.comresearchgate.net For instance, in the ¹H NMR spectrum of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, broad singlets for the two different N-H protons were observed at δ 9.17 and δ 4.61. mdpi.com The chemical shifts of aromatic protons provide information about the substitution pattern on the phenyl rings.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The thiocarbonyl (C=S) carbon typically resonates at a characteristic downfield chemical shift. For example, in 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea, the thiocarbonyl carbon peak was observed at δ 178.2. mdpi.com Computational methods, such as Density Functional Theory (DFT), can be used to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm the proposed structure and tautomeric form. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. The mass spectrum of N-(p-chlorophenyl)-N'-benzoyl thiourea showed a molecular ion peak at m/z 292.34, corresponding to its molecular weight. hilarispublisher.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a molecule. mdpi.commdpi.com

Chromatographic Separation and Purity Analysis (e.g., HPLC, LC-MS, UPLC)

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. The purity of commercially available this compound is often specified as >98.0% as determined by HPLC. tcichemicals.comtcichemicals.com

Different HPLC methods can be employed, often utilizing reversed-phase columns (e.g., RP-18) with a suitable mobile phase. researchgate.net The detection is typically carried out using a UV detector at a specific wavelength. researchgate.net For more complex mixtures or for simultaneous separation and identification, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation power of LC with the detection capabilities of MS.

In Vitro Biological Assay Techniques

A variety of in vitro biological assays are utilized to evaluate the potential therapeutic effects of this compound and related compounds.

Cell Viability Assays: These assays, such as the MTT assay, are used to determine the cytotoxic effects of a compound on cancer cells. nih.gov The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells. nih.gov

Apoptosis Assays: To understand the mechanism of cell death induced by a compound, apoptosis assays are performed. The TUNEL assay, for instance, can be used to detect DNA fragmentation, a hallmark of apoptosis. nih.gov Another method involves assessing the activity of key apoptosis-related enzymes like caspases. nih.gov For example, the activity of caspase-3, an executioner caspase, can be measured using a colorimetric assay. nih.gov

Enzyme Inhibition Assays: Thiourea derivatives have been investigated as inhibitors of various enzymes. nih.gov For example, their ability to inhibit urease, α-amylase, and α-glucosidase has been studied. nih.gov These assays typically involve incubating the enzyme with its substrate in the presence and absence of the inhibitor and measuring the rate of product formation.

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It is determined by testing the compound over a range of concentrations in a relevant assay and analyzing the dose-response curve. researchgate.net For instance, the IC₅₀ values for thiourea derivatives against various cancer cell lines have been reported. nih.govbiointerfaceresearch.com

Advanced Computational Tools (as detailed in Section 4)

As discussed in Section 4 of a broader research context, advanced computational tools play a significant role in understanding the properties and potential activities of this compound. These tools include:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into potential binding modes and interactions.

Density Functional Theory (DFT): DFT calculations are used to predict various molecular properties, including optimized geometry, electronic structure, and spectroscopic data like NMR chemical shifts. mdpi.com

These computational approaches complement experimental data, providing a more complete picture of the compound's behavior at a molecular level.

Future Perspectives and Research Directions

Translational Research: Advancing 1,3-Bis(4-chlorophenyl)thiourea Derivatives Towards Clinical Applications

The journey from a promising laboratory compound to a clinically approved therapeutic is a rigorous one. For derivatives of this compound, this path involves meticulous evaluation of their behavior in biological systems to ensure both efficacy and safety.

Pharmacokinetics and Bioavailability Studies

A critical step in translational research is understanding a drug's absorption, distribution, metabolism, and excretion (ADME), collectively known as pharmacokinetics. For thiourea (B124793) derivatives, research indicates that structural modifications can significantly influence these properties. For instance, incorporating the thiourea moiety into a more rigid, heterocyclic ring system has been suggested as a strategy to potentially increase oral bioavailability. mdpi.com

Future research will need to systematically evaluate new analogs of this compound to profile their pharmacokinetic properties. Recently, a novel 1,2,4-triazole-3-thione-based derivative was identified as having favorable pharmacokinetic (PK) properties, underscoring the potential to optimize this class of compounds for better in vivo performance. nih.gov These studies are essential to determine whether the compounds can reach their intended biological targets in sufficient concentrations to exert a therapeutic effect.

Long-Term Safety and Pre-Clinical Evaluation

Before any compound can be considered for human trials, its long-term safety and pre-clinical profile must be thoroughly assessed. A key aspect of this evaluation is determining the compound's selectivity—its ability to affect target cells (e.g., cancer cells) while sparing normal, healthy cells.

Studies on related thiourea derivatives have shown promising results in this area. For example, a series of 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated high cytotoxicity against various cancer cell lines with favorable selectivity over normal human keratinocyte (HaCaT) cells. nih.gov Similarly, a synthetic 1,3-phenyl bis-thiourea derivative was found to be well-tolerated in animal models, showing a specific anti-tumor effect. tandfonline.com Some diarylthiourea compounds have even been noted for their safety in living tissues due to low antiproliferative activity against non-cancerous cells. biointerfaceresearch.com Future pre-clinical work on this compound derivatives will focus on comprehensive toxicology studies to establish a solid safety profile, a prerequisite for advancing towards clinical applications.

Development of Highly Selective and Potent Agents

A primary goal in medicinal chemistry is the design of agents that are both highly potent (effective at low concentrations) and selective for their intended target. Research has shown that strategic modification of the diaryl thiourea structure can significantly enhance these properties.

The introduction of electron-withdrawing groups, such as trifluoromethyl (CF3), into the phenyl rings can increase the acidity of the N-H groups. biointerfaceresearch.com This modification enhances the compound's ability to form hydrogen bonds, thereby boosting biological activity. biointerfaceresearch.com For example, 1,3-bis(4-(trifluoromethyl)phenyl)thiourea was identified as a potent inhibitor of the mutant K-Ras protein with an IC50 value of 0.2 µM. biointerfaceresearch.com Other modifications, like the inclusion of 3,4-dichloro substituents, have also yielded compounds with high cytotoxic activity against cancer cells, with IC50 values as low as 1.5 µM. nih.gov

The development of bis-thiourea structures has also proven effective, with some demonstrating efficacy against human leukemia cell lines with IC50 values of 1.50 µM. mdpi.com A recently developed 1,2,4-triazole-3-thione derivative that acts as a DCN1 inhibitor showed exceptional potency with an IC50 of just 2.96 nM. nih.gov These findings highlight a clear path forward: the continued synthesis and screening of novel analogs to identify compounds with superior potency and selectivity.

Table 1: Cytotoxic Activity of Various Diaryl Thiourea Derivatives

Compound/Derivative Cell Line(s) Reported IC50 Value(s) Reference
1,3-Bis(4-(trifluoromethyl)phenyl)thiourea A549 (Lung Cancer) 0.2 µM biointerfaceresearch.com
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW620 (Metastatic Colon Cancer) 1.5 µM nih.gov
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea K562 (Chronic Myelogenous Leukemia) 6.3 µM nih.gov
1-(3,4-Dichlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea SW480 (Primary Colon Cancer) 9.0 µM nih.gov
Bis-thiourea Derivative Human Leukemia Cell Lines As low as 1.50 µM mdpi.com
HD2 (1,2,4-triazole-3-thione derivative) DCN1 Inhibition Assay 2.96 nM nih.gov

Exploration of Novel Biological Targets and Mechanistic Insights

While the potential of thiourea derivatives is clear, understanding how they work at a molecular level is crucial for their rational development. Research is actively uncovering novel biological targets and the precise mechanisms of action for this class of compounds.

Beyond general cytotoxicity, specific molecular pathways have been identified. For instance, certain thiourea derivatives have been found to induce apoptosis (programmed cell death) in cancer cells and inhibit the secretion of interleukin-6 (IL-6), a protein that can promote tumor growth. nih.gov A significant breakthrough was the discovery that a 1,3-phenyl bis-thiourea compound directly targets microtubule polymerization. tandfonline.com By inhibiting the formation of microtubules, which are essential for cell division, the compound induces mitotic arrest and subsequent apoptosis in cancer cells. tandfonline.com Other identified targets for various thiourea derivatives include the mutant K-Ras protein, a key regulator of cell proliferation, and DCN1, a component of the neddylation pathway. biointerfaceresearch.comnih.gov Some research has also investigated the potential for bis-thiourea derivatives to bind to DNA. nih.gov

This multi-faceted activity suggests that the this compound scaffold is a versatile platform for targeting a range of biological processes. Future work will aim to deconstruct these mechanisms further and identify new targets to expand their therapeutic potential.

Integration with Combinatorial Chemistry and High-Throughput Screening

The discovery of novel and potent drug candidates is greatly accelerated by modern drug discovery techniques. Combinatorial chemistry allows for the rapid synthesis of large libraries of related compounds, while high-throughput screening (HTS) enables the rapid testing of these compounds for biological activity. benthamscience.comnih.gov

The development of potent thiourea-based inhibitors has already benefited from this approach. For example, the initial hit compound that led to the development of a highly potent DCN1 inhibitor was first identified from an HTS campaign. nih.gov The synthesis of small, focused libraries of thiourea derivatives has also been reported, allowing for systematic structure-activity relationship (SAR) studies. nih.govmdpi.com

Future research will more deeply integrate these technologies. By applying combinatorial synthesis methods to the this compound backbone, vast libraries of analogs with diverse substituents can be generated. These libraries can then be subjected to HTS against a wide array of biological targets, significantly increasing the probability of discovering next-generation compounds with enhanced potency, selectivity, and novel mechanisms of action.

Expanding Applications in Materials Science and Sensing Technologies

The utility of the thiourea functional group extends beyond medicine into the realm of materials science and chemical sensing. The unique electronic properties of the sulfur atom in the thiourea moiety make it a versatile building block for various non-biological applications. wikipedia.org

Thiourea and its derivatives are utilized in the following areas:

Polymer Chemistry : They serve as components in the production of flame-retardant resins and as vulcanization accelerators in rubber manufacturing. wikipedia.org

Coordination Chemistry : The soft nature of the sulfur atom gives thiourea a strong affinity for metal ions. wikipedia.org This property is exploited in the formation of coordination complexes and has practical applications in the extraction of precious metals like nickel, palladium, and platinum. wikipedia.orgnih.gov It is also the basis for its use as a commercial silver polish. wikipedia.org

Chemical Synthesis : Thiourea is a valuable reagent for synthesizing other molecules, notably as a sulfide (B99878) source to convert alkyl halides into thiols. wikipedia.org

Given that the core thiourea structure is responsible for these properties, derivatives like this compound are prime candidates for exploration in these fields. Future research could focus on creating novel polymers, metal-organic frameworks (MOFs), or specialized ligands for metal extraction and catalysis based on this specific diaryl thiourea scaffold. Its ability to act as a ligand could also be harnessed to develop new chemical sensors for detecting specific metal ions. mdpi.com

Interdisciplinary Research Collaborations

The advancement of knowledge and application of this compound is intrinsically linked to the synergy created through interdisciplinary research collaborations. The multifaceted nature of thiourea derivatives, with applications spanning medicine, materials science, and agriculture, necessitates a departure from siloed research efforts. mdpi.comresearchgate.net The design, synthesis, and characterization of novel compounds based on the this compound scaffold require a confluence of expertise from various scientific domains. mdpi.com

Collaborations between synthetic organic chemists and computational chemists are fundamental. While synthetic chemists can devise new methods for creating derivatives of this compound, computational chemists can employ molecular docking studies to predict the interactions of these compounds with biological targets like enzymes or cell receptors. biointerfaceresearch.com This predictive power can streamline the design process, prioritizing the synthesis of molecules with the highest potential for desired biological activity and reducing the time and resources spent on less promising candidates.

Furthermore, the exploration of this compound's biological activities mandates close cooperation between chemists and life scientists. mdpi.com For instance, investigating its potential as an anticancer agent involves:

Medicinal Chemists: To design and synthesize derivatives with improved efficacy and pharmacokinetic profiles. biointerfaceresearch.com

Molecular Biologists and Geneticists: To elucidate the mechanisms of action, such as the inhibition of specific enzymes or interference with signaling pathways involved in carcinogenesis. mdpi.combiointerfaceresearch.com

Pharmacologists: To evaluate the in vitro and in vivo efficacy and to understand the compound's behavior within a biological system. biointerfaceresearch.com

The potential of this compound and its analogues extends into materials science. researchgate.net Collaborations in this area could involve:

Inorganic and Coordination Chemists: To study the formation of metal complexes with the thiourea derivative, which can exhibit unique catalytic, optical, or biological properties. mdpi.commdpi.com The sulfur and nitrogen atoms in the thiourea moiety act as excellent ligating centers for a variety of metals. mdpi.commdpi.com

Materials Scientists and Physicists: To investigate the properties of these new materials, such as their potential use in nonlinear optics, as corrosion inhibitors, or in the development of novel sensors. mdpi.comresearchgate.net

The agricultural applications of thiourea derivatives, such as their use as herbicides, fungicides, or plant growth regulators, open another avenue for collaboration. researchgate.netbiointerfaceresearch.com Joint research between chemists and agricultural scientists is crucial for developing effective and selective agents while assessing their environmental impact and ensuring crop safety. researchgate.net

In essence, the future development of this compound from a laboratory chemical to a potentially valuable product hinges on the establishment of robust, interdisciplinary research networks. Such collaborations foster innovation by combining diverse perspectives and technical skills, accelerating the pace of discovery and translation into practical applications. mdpi.com

Q & A

Basic Research Questions

Q. How is 1,3-Bis(4-chlorophenyl)thiourea synthesized, and what methods are used to obtain single crystals for structural analysis?

  • Methodology : The compound is synthesized via reaction of 4-chloroaniline with thiophosgene or via recrystallization in polar solvents like dimethylformamide (DMF). Single crystals are grown by slow evaporation of the solvent under ambient conditions. For example, crystals of the DMF-solvated derivative crystallize in the monoclinic space group P2₁/c with unit cell parameters a = 9.2360(4) Å, b = 7.2232(3) Å, c = 25.2555(11) Å, and β = 91.376(3)° . X-ray diffraction (XRD) using SHELXL or OLEX2 software is critical for structure refinement .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodology : FT-IR confirms the presence of N–H and C=S stretching vibrations (~3200 cm⁻¹ and ~1250 cm⁻¹, respectively). NMR (¹H/¹³C) identifies aromatic protons (δ ~7.3–7.5 ppm) and thiourea carbons (δ ~180 ppm for C=S). UV-Vis spectroscopy detects π→π* transitions in the aromatic and thiourea moieties .

Q. How does the molecular structure of this compound influence its stability?

  • Methodology : The planar thiourea core and intramolecular hydrogen bonding (N–H⋯S) enhance stability. XRD data reveal classical N–H⋯O hydrogen bonds in solvated forms (e.g., DMF), stabilizing the crystal lattice . Thermal gravimetric analysis (TGA) under static air (heating rate: 10°C/min) shows decomposition above 200°C, correlating with the loss of solvent and thiourea backbone breakdown .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectral data?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) optimize molecular geometry and simulate IR/NMR spectra. Discrepancies in C=S bond lengths (experimental: ~1.66 Å vs. DFT: ~1.64 Å) arise from crystal packing effects not modeled computationally . Comparative analysis of Mulliken charges and frontier molecular orbitals (HOMO-LUMO) further explains electronic behavior .

Q. What strategies address contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Methodology : SHELXT or SHELXD software automates space-group determination and resolves twinning via twin-law refinement. For disordered solvents, partial occupancy modeling and restraints on atomic displacement parameters (ADPs) improve accuracy. Programs like OLEX2 integrate refinement and visualization to handle complex cases .

Q. How do substituents on the phenyl rings affect the compound’s reactivity and biological activity?

  • Methodology : Electron-withdrawing groups (e.g., –Cl) enhance electrophilicity of the thiourea core, favoring nucleophilic substitution. Structure-activity relationship (SAR) studies compare derivatives (e.g., nitro- or methoxy-substituted analogs) in antimicrobial assays. For example, 4-chlorophenyl groups improve lipophilicity, enhancing membrane penetration in antibacterial tests .

Q. What experimental designs are optimal for studying the compound’s coordination chemistry with transition metals?

  • Methodology : Titration experiments with metal salts (e.g., Cu²⁺, Ni²⁺) in ethanol/water mixtures monitor complex formation via UV-Vis or conductivity measurements. Single-crystal XRD of metal-thiourea complexes reveals binding modes (e.g., monodentate vs. bidentate). Stability constants (log K) are calculated using potentiometric or spectrophotometric methods .

Q. How can thermal analysis (TGA/DSC) differentiate between polymorphs or solvatomorphs?

  • Methodology : TGA profiles show distinct mass-loss steps for solvent release (e.g., DMF at ~150°C) versus thiourea decomposition (~250°C). Differential Scanning Calorimetry (DSC) detects polymorphic transitions via endothermic/exothermic peaks. For example, a solvatomorph with DMF exhibits a melt endotherm absent in the unsolvated form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.